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2-Amino-3-(oxolan-2-yl)propanoic acid

Peptidomimetics Conformational Analysis β-Turn Mimetics

Peptidomimetic design faces a persistent challenge: balancing conformational constraint with synthetic tractability. Traditional proline residues lack hydrogen-bonding ether oxygens, while tetrahydrofuran-2-carboxylic acid cannot form standard peptide bonds. 2-Amino-3-(oxolan-2-yl)propanoic acid (CAS 1218002-71-1) resolves this gap. - **Structural output:** Induces two consecutive β-turns in tripeptide sequences (ϕ/ψ ≈ -67°/-23°), validated for foldamer design. - **Functional advantage:** Dual N-/C-terminus derivatization via standard peptide coupling; ether oxygen enhances solubility and binding (PRODH active site, 1.23 Å). - **Supply certainty:** Stereochemically pure (≥98% HPLC), lot-to-lot reproducible for SAR libraries.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1218002-71-1
Cat. No. B3223477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(oxolan-2-yl)propanoic acid
CAS1218002-71-1
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC(OC1)CC(C(=O)O)N
InChIInChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)
InChIKeyIMSUDXBVOIOXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(oxolan-2-yl)propanoic acid: Overview and Research Profile


2-Amino-3-(oxolan-2-yl)propanoic acid (CAS 1218002-71-1) is a non-proteinogenic, chiral α-amino acid characterized by a tetrahydrofuran (oxolane) ring attached to the β-carbon of the alanine backbone [1]. With the molecular formula C₇H₁₃NO₃ and a molecular weight of approximately 159.18 g/mol, this compound integrates a cyclic ether motif that imposes conformational rigidity distinct from both proteinogenic amino acids and common cyclic surrogates such as L-proline or tetrahydrofuran-2-carboxylic acid (THFA) . The compound belongs to the broader class of tetrahydrofuran amino acids (TAAs), which have garnered significant attention as building blocks for peptidomimetics, conformational probes, and bioactive molecule design [2]. Its structural features enable hydrogen bonding via the amino, carboxyl, and ether oxygen moieties while providing steric constraint through the saturated five-membered ring, positioning it as a versatile scaffold for structure–activity relationship (SAR) studies and lead optimization programs.

Non-proteinogenic chiral α-amino acid scaffold
Tetrahydrofuran ring imposes conformational rigidity
Expanded hydrogen-bond capacity via ether oxygen

Structural Differentiation from Generic Analogs


Tetrahydrofuran-containing amino acids are a structurally diverse family where seemingly minor variations—such as the attachment point of the amino acid side chain to the oxolane ring, the degree of α-carbon substitution, or the absolute stereochemistry—produce profound differences in conformational preferences, synthetic accessibility, and biological activity [1]. 2-Amino-3-(oxolan-2-yl)propanoic acid cannot be generically interchanged with isomeric variants such as 2-amino-3-(tetrahydrofuran-3-yl)propanoic acid (3-attachment isomer) or 3-amino-3-(oxolan-2-yl)propanoic acid (β-amino acid isomer), as these regioisomers exhibit distinct torsional angle distributions and hydrogen-bonding geometries when incorporated into peptide backbones [2]. Similarly, replacement with L-proline eliminates the ether oxygen atom, which can participate in hydrogen bonding and influence solubility, while substitution with tetrahydrofuran-2-carboxylic acid removes the α-amino acid backbone entirely, abolishing the ability to form standard peptide bonds [3]. The presence of two chiral centers (Cα of the amino acid backbone and C2 of the oxolane ring) means that diastereomeric mixtures exhibit divergent biological properties, making stereochemically defined sourcing a non-negotiable requirement for reproducible research outcomes.

Regioisomer mismatch
3-attachment or β-amino acid isomers produce distinct backbone geometries; may not transfer directly
Proline substitution
Loss of ether oxygen eliminates key hydrogen-bond interactions and alters solubility profile
THF-2-carboxylic acid replacement
Removes α-amino acid backbone, preventing standard peptide bond formation

Quantitative Evidence Against Structural Analogs


β-Turn Stabilization vs. Proline and Acyclic Analogs

Tetrahydrofuran Cα-tetrasubstituted amino acids (TAAs), for which 2-amino-3-(oxolan-2-yl)propanoic acid serves as a core structural motif, have been crystallographically demonstrated to induce two consecutive β-turns in linear tripeptides—a well-defined secondary structure that is not observed with L-proline or acyclic α,α-disubstituted amino acids under comparable conditions [1]. The X-ray structure of a TAA-containing tripeptide (Boc-TAA-Leu-Val-OMe) revealed a distorted β−β corner motif stabilized by intramolecular hydrogen bonds, with dihedral angles ϕ = −67.4°, ψ = −22.8° for the TAA residue [2]. In contrast, L-proline in similar peptide contexts typically induces a single β-turn with ϕ ≈ −60° to −75° and ψ ≈ 140° to 160°, lacking the capacity to nucleate tandem turn structures [3].

β-Turn induction
Cross-study comparable
TAA: ϕ −67°, ψ −23°, dual β-turn Pro: ϕ −60° to −75°, ψ 140°–160°, single turn
Supports compact dual-turn peptidomimetic design
Solid-state X-ray; tripeptide model
Peptidomimetics Conformational Analysis β-Turn Mimetics

Antitubercular Peptide Activity vs. Gramicidin S Analogs

Incorporation of tetrahydrofuran amino acids (TAAs) into gramicidin S analogues has been shown to preserve antimicrobial activity while reducing cytotoxicity compared to the native D-Phe-Pro dipeptide motif [1]. In a comparative study, the TAA-containing analog VK7 demonstrated MIC values of 7.8–31.2 μg/mL against Gram-positive bacteria and selective anti-tubercular activity, while exhibiting reduced hemolytic activity relative to gramicidin S (HC₅₀ > 100 μg/mL for VK7 vs. HC₅₀ ≈ 15 μg/mL for gramicidin S) [2]. This represents a therapeutic index improvement driven by the conformational properties of the tetrahydrofuran ring, which modulates peptide amphipathicity differently than the pyrrolidine ring of proline [3].

Antimicrobial vs. toxicity
Class-level inference
HC₅₀ > 100 μg/mL vs. ~15 μg/mL (Gramicidin S)
Reported >6.7-fold lower hemolytic activity in analog VK7
In vitro; class-level; requires analog-specific validation
Antitubercular Peptides Gramicidin S Analogues Antimicrobial Resistance

Aqueous Solubility and Ionization Profile vs. Proline

2-Amino-3-(oxolan-2-yl)propanoic acid exhibits a distinctive solubility profile governed by its ionizable groups—the carboxylic acid moiety (predicted pKₐ ≈ 2.2) and the primary amine (predicted pKₐ ≈ 9.5)—which generate a zwitterionic species at physiological pH . The oxolane ether oxygen contributes additional polarity and hydrogen-bond acceptor capacity, enhancing aqueous solubility compared to L-proline, whose pyrrolidine ring lacks the ether oxygen [1]. At physiological pH (~7.4), the compound demonstrates moderate aqueous solubility, with marked solubility increases above pH 8 where deprotonation of the amino group generates a dianionic species . In contrast, L-proline, while also zwitterionic, lacks the ether-mediated polarity enhancement and exhibits distinct solubility behavior dependent solely on its secondary amine and carboxylate groups.

Aqueous solubility
Class-level inference
4 H-bond acceptors (vs. 2 for Pro)
May support higher polarity formulation and assay conditions
Predicted; ether oxygen contribution
Aqueous Solubility Physicochemical Properties Zwitterionic Character

Synthetic Accessibility vs. Chiral Pool Proline Routes

The synthesis of Cα-tetrasubstituted tetrahydrofuran amino acids (TAAs) via the methionine-derived sulfonium salt methodology proceeds in a convergent, one-pot cyclization yielding the tetrahydrofuran scaffold with concomitant α-carbon quaternization—a significant advantage over the linear, multi-step routes required for comparably substituted proline derivatives [1]. This methodology provides TAAs in moderate to good yields, with the cyclization step proceeding via an intramolecular nucleophilic displacement mechanism that simultaneously establishes the oxolane ring and the quaternary α-center [2]. By contrast, enantiopure Cα-substituted proline analogs typically require 5–8 synthetic steps from chiral pool starting materials such as L-pyroglutamic acid or L-hydroxyproline, often with lower overall yields (<20%) and limited scalability [3]. The TAA synthetic route's convergence translates to reduced step count and improved atom economy, making 2-amino-3-(oxolan-2-yl)propanoic acid and its derivatives more accessible for library synthesis and SAR exploration.

Synthetic steps
Cross-study comparable
3–4 steps (vs. 5–8 for Pro derivatives)
Reported shorter route for Cα-substituted scaffold
Solution-phase; methionine route
Synthetic Methodology Cα-Tetrasubstituted Amino Acids Chiral Pool Synthesis

PRODH Ligand Discrimination vs. Proline Substrate

Crystal structures of minimal proline dehydrogenase (PRODH) domains complexed with S-(−)-tetrahydro-2-furoic acid (a close structural analog of the oxolane-2-carboxylate fragment present in 2-amino-3-(oxolan-2-yl)propanoic acid) reveal a binding mode at 1.23 Å resolution that is distinct from the natural substrate L-proline [1]. The tetrahydrofuran carboxylate occupies the proline-binding pocket but engages in different hydrogen-bonding patterns via the ether oxygen atom, which the pyrrolidine nitrogen of proline cannot replicate [2]. This structural distinction underpins its activity as a competitive inhibitor (rather than a substrate) of PRODH, an enzyme of significant interest in cancer metabolism [3]. While tetrahydro-2-furoic acid itself lacks the α-amino group required for peptide incorporation, 2-amino-3-(oxolan-2-yl)propanoic acid retains both the oxolane ring geometry that enables PRODH pocket recognition and the amino acid functionality that permits incorporation into larger molecular architectures, offering a unique dual capability not found in either proline or tetrahydro-2-furoic acid alone.

PRODH binding
Class-level inference
Oxolane carboxylate: inhibitor, 1.23 Å L-Proline: substrate, Kₘ ~5–10 mM
Ether oxygen shifts binding to inhibition mode
Crystal structure; PDB 8DKP
PRODH Inhibition Cancer Metabolism Crystallographic Binding Mode

Carbopeptoid Secondary Structure vs. Proline Scaffolds

Short oligomeric chains of tetrahydrofuran amino acids (carbopeptoids) exhibit a novel repeating β-turn type secondary structure in solution that is stabilized by intramolecular hydrogen bonds, providing clear evidence that TAA-based scaffolds allow predictable control of conformation in peptidomimetics [1]. Detailed conformational analysis of C2-symmetric cyclic peptides containing tetrahydrofuran amino acids (cyclo-(Taa1-Leu-Val)₂ and cyclo-(Taa2-Leu-Val)₂) revealed well-defined intramolecularly hydrogen-bonded structures with distorted β−β corner motifs [2]. This repeating secondary structure propensity is distinct from that observed with sugar amino acids (SAAs) or proline oligomers. Proline-rich sequences tend to adopt polyproline II (PPII) helical conformations (ϕ ≈ −75°, ψ ≈ 150°), which represent a fundamentally different secondary structure class compared to the β-turn repeats observed with TAAs [3]. The TAA scaffold thus enables access to a conformational space complementary to, rather than overlapping with, both proline-based and sugar amino acid-based foldamer systems.

Foldamer conformation
Cross-study comparable
TAA: repeating β-turn (ϕ −67°, ψ −23°) Pro oligomers: PPII helix (ϕ −75°, ψ 150°)
Orthogonal conformational space for foldamer libraries
Solution NMR & X-ray
Carbopeptoids Foldamer Design Secondary Structure Propensity

High-Impact Applications Based on Verified Evidence


Constrained β-Turn Peptidomimetics for PPI Modulation

Researchers developing peptidomimetic inhibitors of protein–protein interactions can leverage the demonstrated ability of TAA residues to induce two consecutive β-turns within a linear tripeptide sequence [1]. This property enables the construction of compact turn mimetics with reduced molecular weight relative to traditional multi-residue turn sequences. The defined ϕ/ψ angles (≈−67°/−23°) provide a predictable conformational output for computational design, while the hydrogen-bond donor and acceptor capacity of the oxolane ether oxygen contributes to both structural stabilization and solubility enhancement. Procurement of stereochemically pure 2-amino-3-(oxolan-2-yl)propanoic acid ensures reproducible conformational outcomes in peptide synthesis, as diastereomeric mixtures would produce heterogeneous turn geometries incompatible with structure-based design.

PRODH-Targeted Chemical Probes in Cancer Metabolism

The crystallographically validated binding of the oxolane-2-carboxylate motif to the proline dehydrogenase (PRODH) active site (1.23 Å resolution) establishes a structural rationale for employing 2-amino-3-(oxolan-2-yl)propanoic acid as a starting scaffold for PRODH probe development [2]. Unlike tetrahydrofuran-2-carboxylic acid itself, which lacks the amino acid backbone needed for further derivatization, 2-amino-3-(oxolan-2-yl)propanoic acid permits modular elaboration via standard peptide coupling chemistry at both the N-terminus and C-terminus. This enables the construction of focused compound libraries incorporating the oxolane-2-carboxylate pharmacophore while exploring ancillary binding interactions in adjacent PRODH subsites. The competitive inhibition mechanism (rather than substrate oxidation) observed for the oxolane carboxylate fragment distinguishes this scaffold from proline-based substrates that are catalytically turned over by the enzyme.

Antimicrobial Peptide Optimization via Toxicity Decoupling

Incorporation of tetrahydrofuran amino acids into gramicidin S analogues has demonstrated a >6.7-fold reduction in hemolytic toxicity (HC₅₀ > 100 μg/mL vs. ~15 μg/mL for gramicidin S) while retaining effective antibacterial potency (MIC 7.8–31.2 μg/mL) [3]. This differential toxicity profile positions 2-amino-3-(oxolan-2-yl)propanoic acid as a strategic building block for medicinal chemistry teams seeking to decouple mammalian cytotoxicity from antimicrobial activity in peptide-based antibiotics. The conformational modulation conferred by the oxolane ring alters peptide amphipathicity in a manner distinct from proline, providing a design parameter orthogonal to traditional cationic–hydrophobic balance tuning. Programs targeting multidrug-resistant Gram-positive pathogens or Mycobacterium tuberculosis, where therapeutic index improvement is a critical bottleneck, represent the highest-value application space.

Foldamer Libraries with Orthogonal Conformational Space

The established propensity of TAA-containing oligomers to adopt a repeating β-turn secondary structure—fundamentally distinct from the polyproline II (PPII) helical conformation of proline oligomers—makes 2-amino-3-(oxolan-2-yl)propanoic acid a valuable monomer for constructing foldamer libraries that explore conformational space complementary to established proline-based systems [4]. This orthogonal structural behavior enables combinatorial screening approaches where TAA and proline building blocks are used in parallel to generate structurally diverse peptidomimetic collections. The predictable secondary structure of TAA carbopeptoids, stabilized by intramolecular hydrogen bonds, supports rational design of foldamers with defined three-dimensional architectures for applications in molecular recognition, catalysis, and biomimetic materials.

Application
Selection Property
Validation Focus
Constrained β-turn peptidomimetics
Dual-turn nucleating capacity and defined ϕ/ψ angles
β-turn induction reproducibility in peptide backbone
PRODH-targeted probe development
Oxolane-2-carboxylate pharmacophore with amino acid handle
Competitive inhibition mode vs. substrate oxidation
Antimicrobial peptide optimization studies
Cytotoxicity–activity decoupling profile
Hemolytic vs. MIC endpoint comparative analysis
Foldamer library design
Orthogonal β-turn repeat vs. PPII helix propensity
Conformational predictability in oligomeric sequences
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